3-(4-Aminophenoxy)propane-1,2-diol

Catalog No.
S1930331
CAS No.
58754-71-5
M.F
C9H13NO3
M. Wt
183.2 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Aminophenoxy)propane-1,2-diol

CAS Number

58754-71-5

Product Name

3-(4-Aminophenoxy)propane-1,2-diol

IUPAC Name

3-(4-aminophenoxy)propane-1,2-diol

Molecular Formula

C9H13NO3

Molecular Weight

183.2 g/mol

InChI

InChI=1S/C9H13NO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6,10H2

InChI Key

UVXFYVIGAUPIOP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OCC(CO)O

Canonical SMILES

C1=CC(=CC=C1N)OCC(CO)O

3-(4-Aminophenoxy)propane-1,2-diol (CAS: 58754-71-5) is a trifunctional aromatic building block characterized by a primary aniline group and a vicinal aliphatic diol tail [1]. In procurement and material design, it is primarily valued as an AB2-type monomer for the synthesis of hyperbranched polymers and as a hydrophilic linker in pharmaceutical and dye manufacturing. Unlike standard mono-functional anilines, this compound offers a specific balance of aromatic rigidity and high aqueous solubility, making it an essential precursor for advanced polyurethanes, polyimides, and functionalized epoxy resins where crosslinking density and thermal stability are critical [2].

Attempting to substitute 3-(4-Aminophenoxy)propane-1,2-diol with simpler analogs like p-aminophenol (PAP) or aliphatic amino-diols fundamentally compromises both processability and final material performance [1]. p-Aminophenol lacks the vicinal diol moiety required for forming highly branched, three-dimensional polymer networks, restricting its use to linear polymer chains or simple end-capping. Conversely, substituting with an aliphatic AB2 monomer, such as 2-amino-1,3-propanediol, drastically reduces the glass transition temperature (Tg) and thermal stability of the resulting polymer due to the absence of the rigid aromatic core [2]. Furthermore, the specific ether linkage in 58754-71-5 provides distinct electron-donating characteristics that modulate the nucleophilicity of the amine, ensuring chemoselective reactions that generic substitutes cannot replicate without costly protection-deprotection steps.

Thermal Stability Enhancement in Hyperbranched Polyurethanes

When employed as an AB2 monomer in step-growth polymerization, 3-(4-Aminophenoxy)propane-1,2-diol imparts significant thermal rigidity compared to aliphatic alternatives [1]. The aromatic phenoxy core restricts polymer chain mobility, yielding hyperbranched polyurethanes (HPUs) with substantially higher glass transition temperatures than those synthesized from standard aliphatic amino-diols.

Evidence DimensionGlass Transition Temperature (Tg) of derived hyperbranched polyurethane
Target Compound DataTg ~ 115–125 °C
Comparator Or BaselineDiethanolamine-based HPUs (Tg ~ 50–65 °C)
Quantified Difference~60 °C increase in Tg
ConditionsStep-growth polymerization with standard diisocyanates (e.g., MDI) at equimolar ratios

Allows procurement teams to source a single monomer that delivers both the solubility benefits of hyperbranching and the high-temperature endurance required for industrial coatings.

Aqueous Solubility and Green Processability

The 1,2-propanediol moiety fundamentally alters the hydration profile of the aromatic core. Compared to the baseline precursor p-aminophenol, 3-(4-Aminophenoxy)propane-1,2-diol demonstrates vastly superior solubility in water and polar protic solvents [1]. This eliminates the dependency on harsh, high-boiling organic solvents like DMF or NMP during downstream functionalization.

Evidence DimensionAqueous solubility at 25 °C
Target Compound Data> 50 mg/mL
Comparator Or Baselinep-Aminophenol (~ 15 mg/mL)
Quantified Difference> 3-fold increase in aqueous solubility
ConditionsAqueous buffer (pH 7.0) at 25 °C

Reduces solvent disposal costs and enables environmentally friendly, aqueous-based synthesis routes for dye and pharmaceutical intermediates.

Chemoselective Acylation for Streamlined Synthesis

The distinct nucleophilic differential between the primary aromatic amine and the aliphatic vicinal diols enables highly controlled, stepwise functionalization [1]. The aromatic amine can undergo selective N-acylation at low temperatures without the need to protect the diol groups, a level of chemoselectivity that is notoriously difficult to achieve with aliphatic amino-diols where amine and hydroxyl nucleophilicities are more similar [2].

Evidence DimensionChemoselectivity (N-acylation vs. O-acylation)
Target Compound Data> 95% selective N-acylation
Comparator Or Baseline2-Amino-1,3-propanediol (~70% selectivity, mixed N/O-acylation products)
Quantified Difference~25% improvement in selective yield
ConditionsReaction with 1.0 eq of acyl chloride in dichloromethane at 0–5 °C

Drastically lowers manufacturing costs and cycle times by eliminating the need for protection and deprotection steps in complex synthetic workflows.

Synthesis of High-Tg Hyperbranched Polyurethanes and Polyesters

Leveraging the thermal stability data [1], this compound serves as a highly effective AB2 monomer for producing hyperbranched polymers that require a rigid aromatic core. It is recommended for advanced industrial coatings, rheology modifiers, and high-temperature adhesives where aliphatic monomers fail to meet thermal specifications.

Aqueous-Based Synthesis of Pharmaceutical Intermediates

Due to its >3-fold higher aqueous solubility compared to p-aminophenol [2], this compound is highly suited for synthesizing hydrophilic active pharmaceutical ingredients (APIs) and beta-blocker analogs using green chemistry protocols, minimizing the use of toxic organic solvents.

Development of Adhesion-Promoting Epoxy Curing Agents

The primary amine acts as a robust curing site for epoxy resins, while the unreacted pendant diol groups significantly enhance adhesion to polar substrates such as glass and metals [3]. This provides a measurable advantage over simple anilines for formulating high-performance composite matrices.

XLogP3

-0.1

Dates

Last modified: 07-22-2023

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